Irisflorentin

Übersicht

Beschreibung

Irisflorentin is a naturally occurring flavonoid predominantly found in plants of the Iridaceae family, particularly in the traditional Chinese herb Belamcanda chinensis . This compound has been the subject of extensive research due to its diverse pharmacological activities, including anti-inflammatory, antitumor, antidiabetic, and central nervous system activities .

Wissenschaftliche Forschungsanwendungen

Irisflorentin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Flavonoidchemie und -reaktionen.

Biologie: Untersucht für seine Rolle in zellulären Prozessen und Signalwegen.

Medizin: Untersucht auf sein potenzielles therapeutisches Wirkungsspektrum bei der Behandlung von Krankheiten wie Krebs, Diabetes und neurodegenerativen Erkrankungen.

Industrie: Wird bei der Entwicklung von Naturprodukten und Nahrungsergänzungsmitteln eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Entzündungshemmend: Hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie induzierbarer Stickoxidsynthase (iNOS).

Antitumor: Induziert Apoptose in Krebszellen durch Modulation von Signalwegen wie dem MAPK-Weg.

Antidiabetisch: Hemmt α-Glucosidase, wodurch der Blutzuckerspiegel gesenkt wird .

Ähnliche Verbindungen:

- Rhapontigenin

- Trans-Resveratrol

- 5,7,4’-Trihydroxy-6,3’,5’-trimethoxy-isoflavone

- 6-Hydroxybiochannin A

- Iridin S

- Pinoresinol

- Isoiridogermanal

- Iristectorene B

Einzigartigkeit: this compound ist aufgrund seines spezifischen Substitutionsschemas am Flavonoidgerüst einzigartig, das ihm besondere pharmakologische Eigenschaften verleiht. Seine hohe Rezeptorbindungskapazität und vielfältigen biologischen Aktivitäten machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und medizinische Anwendungen .

Wirkmechanismus

Target of Action

Irisflorentin, a common plant-derived natural flavonoid, is one of the major bioactive constituents of plants from the Iridaceae family . It has been reported to possess anti-inflammatory, antitumor, antidiabetic, central nervous system, and estrogenic activities . This compound has been found to interact with inducible nitric oxide synthase (iNOS) , and bovine serum albumin (BSA) , which could influence the absorption, distribution, metabolism, and therapeutic effect of drugs in vivo .

Mode of Action

This compound may exert its effects by promoting rpn-3 expression to enhance the activity of proteasomes and down-regulating egl-1 expression to block apoptosis pathways . This interaction helps to prevent α-synuclein accumulation and improve dopaminergic neuron degeneration .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. It has been shown to significantly reduce the transcription and translation levels of iNOS, as well as NO production . Furthermore, it promotes the expression of phagocytic receptors SR-A1 and FcγR2a, enhancing the ability of macrophages to phagocytose bacteria .

Result of Action

This compound has been shown to suppress inflammatory responses induced by MRSA or a synthetic mimic of bacterial lipoprotein (Pam3CSK4) . It also improves dopaminergic neuron degeneration, food-sensing behavior, and lifespan in a 6-hydroxydopamine-induced Caenorhabditis elegans model .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the interaction of this compound with serum albumin can influence its absorption, distribution, metabolism, and therapeutic effect in vivo . .

Biochemische Analyse

Biochemical Properties

Irisflorentin interacts with several enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to inhibit P-glycoprotein, a protein encoded by the multidrug resistance protein 1 (MDR1), which plays a crucial role in multidrug resistance to cancer cells .

Cellular Effects

This compound has been found to possess anti-inflammatory, antitumor, antidiabetic, central nervous system, and estrogenic activities . It can suppress the inflammatory response induced by MRSA or a synthetic mimic of bacterial lipoprotein (Pam3CSK4) . This compound treatment enhances the ability of macrophages to phagocytose bacteria, likely through up-regulating the expression of phagocytic receptors SR-A1 and FcγR2a .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it markedly decreases the Pam3CSK4-induced activation of ERK, JNK, or p38 MAPK pathways in macrophages . This suggests that this compound may serve as a promising compound for the therapy of bacterial infection, particularly those caused by antibiotic-resistant bacteria, such as MRSA .

Dosage Effects in Animal Models

It has been shown to improve dopaminergic neuron degeneration, food-sensing behavior, and lifespan in a 6-hydroxydopamine-induced Caenorhabditis elegans model .

Metabolic Pathways

The metabolic pathways of this compound include oxidation, demethylation, and glucuronidation . M10, identified as 6,7-dihydroxy-5,3’,4’,5’-tetramethoxy isoflavone, was the most abundant metabolite in all tested species .

Subcellular Localization

It has been shown to prevent α-synuclein accumulation in the transgenic Caenorhabditis elegans model , suggesting that it may interact with cellular components involved in protein aggregation.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Irisflorentin kann aus den Wurzeln von Belamcanda chinensis unter Verwendung verschiedener Extraktions- und Reinigungstechniken isoliert werden. Die gängigste Methode beinhaltet die Verwendung von Lösungsmitteln wie Methanol oder Ethanol zur Extraktion, gefolgt von chromatographischen Techniken zur Reinigung .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus pflanzlichen Quellen. Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Irisflorentin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile können verwendet werden, um funktionelle Gruppen an der Flavonoidstruktur zu substituieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in saurem oder basischem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nukleophile wie Halogenide oder Amine in Gegenwart eines Katalysators.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion Alkohole ergeben kann .

Vergleich Mit ähnlichen Verbindungen

- Rhapontigenin

- Trans-resveratrol

- 5,7,4’-Trihydroxy-6,3’,5’-trimethoxy-isoflavone

- 6-Hydroxybiochannin A

- Iridin S

- Pinoresinol

- Isoiridogermanal

- Iristectorene B

Uniqueness: Irisflorentin is unique due to its specific substitution pattern on the flavonoid skeleton, which imparts distinct pharmacological properties. Its high receptor-binding capacity and diverse bioactivities make it a valuable compound for various scientific and medical applications .

Biologische Aktivität

Irisflorentin, a naturally occurring isoflavone predominantly found in Belamcanda chinensis (also known as Iris domestica), has garnered attention for its diverse biological activities. This article explores the compound's anti-inflammatory, neuroprotective, and anticancer properties, supported by various studies and case reports.

Overview of this compound

This compound is recognized for its pharmacological potential, particularly in traditional medicine. It has been utilized for treating various ailments, including inflammatory disorders, respiratory issues, and even as an antidote in traditional Chinese medicine. Its bioactive properties are attributed to its flavonoid structure, which is known to exert multiple health benefits.

Anti-Inflammatory Activity

A significant body of research highlights the anti-inflammatory effects of this compound. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and the modulation of signaling pathways, specifically through ERK1/2 and p38 MAPK rather than the NF-κB pathway .

Table 1: Summary of Anti-Inflammatory Effects

| Study | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| RAW 264.7 | LPS + this compound | Reduced iNOS expression and NO production; inhibited TNF-α, IL-1β, IL-6 | |

| HMC3 Cells | This compound | Blocked NLRP3 inflammasome activation |

Neuroprotective Effects

This compound shows promise in neuroprotection, particularly concerning neurodegenerative diseases such as Parkinson's disease (PD). In a Caenorhabditis elegans model of PD, this compound prevented α-synuclein accumulation and improved dopaminergic neuron survival. The compound appears to enhance proteasomal activity while inhibiting apoptotic pathways .

Table 2: Neuroprotective Effects in C. elegans Models

| Study | Model Organism | Treatment | Outcome |

|---|---|---|---|

| C. elegans | This compound | Reduced α-synuclein accumulation; improved neuron survival and lifespan |

Anticancer Properties

Research indicates that this compound possesses anticancer properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms involve modulation of cell cycle regulators and apoptotic pathways .

Table 3: Anticancer Activity Overview

| Study | Cell Line | Treatment | Effect Observed |

|---|---|---|---|

| Various Cancer Lines | This compound | Inhibition of cell growth; induction of apoptosis |

Case Studies and Clinical Insights

While most findings are based on in vitro studies or animal models, there is a growing interest in clinical applications. For instance, this compound's role as an immunotherapeutic adjuvant has been explored, suggesting its potential to enhance vaccine efficacy or other therapeutic interventions .

Eigenschaften

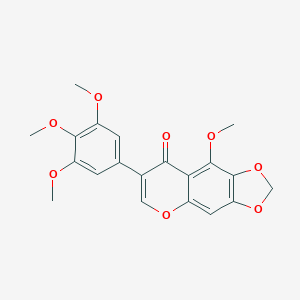

IUPAC Name |

9-methoxy-7-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-22-13-5-10(6-14(23-2)18(13)24-3)11-8-26-12-7-15-19(28-9-27-15)20(25-4)16(12)17(11)21/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISXUTCDCPHJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194575 | |

| Record name | Irisflorentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41743-73-1 | |

| Record name | Irisflorentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irisflorentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irisflorentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.